molecular formula C6H4N2O3S B6245768 6-oxo-5H,6H-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid CAS No. 1784334-66-2

6-oxo-5H,6H-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid

Cat. No. B6245768
CAS RN: 1784334-66-2
M. Wt: 184.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-oxo-5H,6H-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid (6-oxo-5H6H-PTZ) is an organic compound that has been widely studied in recent years due to its potential applications in scientific research. 6-oxo-5H6H-PTZ has been found to possess a range of biochemical and physiological effects, and is being investigated for its potential use in laboratory experiments.

Scientific Research Applications

6-oxo-5H6H-PTZ has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. In particular, it has been investigated for its ability to modulate the activity of various enzymes, including phospholipase A2 and cyclooxygenase-2. It has also been studied for its potential use as an anti-inflammatory agent, as well as for its ability to inhibit the growth of various cancer cell lines.

Mechanism of Action

The exact mechanism of action of 6-oxo-5H6H-PTZ is not yet fully understood. However, it has been suggested that it may act by inhibiting the activity of various enzymes, including phospholipase A2 and cyclooxygenase-2. It has also been suggested that it may act as an anti-inflammatory agent by blocking the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
6-oxo-5H6H-PTZ has been found to possess a range of biochemical and physiological effects. In particular, it has been found to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been found to possess the ability to modulate the activity of various enzymes, including phospholipase A2 and cyclooxygenase-2.

Advantages and Limitations for Lab Experiments

The use of 6-oxo-5H6H-PTZ in laboratory experiments has a number of advantages. In particular, it is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it has been found to possess a range of biochemical and physiological effects, making it useful for a variety of research applications. However, its use in laboratory experiments is limited by its relatively low solubility in organic solvents.

Future Directions

The potential future directions for 6-oxo-5H6H-PTZ research include further investigation into its mechanism of action, as well as its potential use in the treatment of various diseases, such as cancer and inflammation. Additionally, further research is needed to determine the optimum conditions for its synthesis and to develop methods for increasing its solubility in organic solvents. Finally, further research is needed to determine the potential toxicity of 6-oxo-5H6H-PTZ and to investigate its potential use as a drug.

Synthesis Methods

6-oxo-5H6H-PTZ can be synthesized through a multi-step process involving the reaction of 5-hydroxy-6H-pyrazolo[3,2-b][1,3]thiazol-6-one with ethyl chloroformate in the presence of pyridine, followed by the reaction of the resulting intermediate with hydrazine hydrate in the presence of triethylamine. The product is then purified using column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-oxo-5H,6H-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid involves the condensation of 2-aminothiophenol with ethyl acetoacetate to form 5-ethyl-2-mercapto-1,3-thiazole. This intermediate is then reacted with hydrazine hydrate to form 5-ethyl-2-hydrazinyl-1,3-thiazole. The resulting compound is then cyclized with ethyl acetoacetate and acetic anhydride to form 6-oxo-5H,6H-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid.", "Starting Materials": [ "2-aminothiophenol", "ethyl acetoacetate", "hydrazine hydrate", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 2-aminothiophenol with ethyl acetoacetate to form 5-ethyl-2-mercapto-1,3-thiazole", "Step 2: Reaction of 5-ethyl-2-mercapto-1,3-thiazole with hydrazine hydrate to form 5-ethyl-2-hydrazinyl-1,3-thiazole", "Step 3: Cyclization of 5-ethyl-2-hydrazinyl-1,3-thiazole with ethyl acetoacetate and acetic anhydride to form 6-oxo-5H,6H-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid" ] }

CAS RN

1784334-66-2

Molecular Formula

C6H4N2O3S

Molecular Weight

184.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.